1-(4-Ethylphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-ETHYLPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the preparation of the core chromeno[2,3-c]pyrrole structure. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-ETHYLPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydro 1benzopyrano[2,3-c]pyrrole-3,9-dione .
- N-(4-Ethylbenzyl)-3-(4-morpholinyl)-1-propanamine .
Uniqueness
1-(4-ETHYLPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H30N2O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O4/c1-3-19-6-8-20(9-7-19)24-23-25(30)21-17-18(2)5-10-22(21)33-26(23)27(31)29(24)12-4-11-28-13-15-32-16-14-28/h5-10,17,24H,3-4,11-16H2,1-2H3 |
InChI Key |
LGJGIZZAECFYND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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